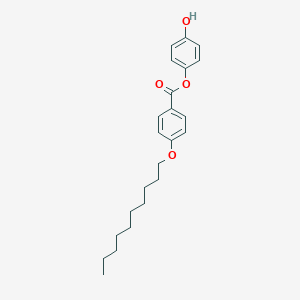

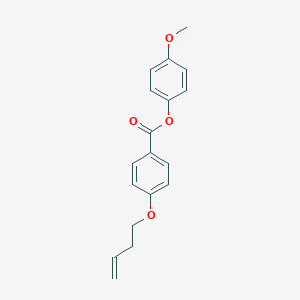

4-Methoxyphenyl 4'-(3-butenyloxy)benzoate

概要

説明

Synthesis Analysis

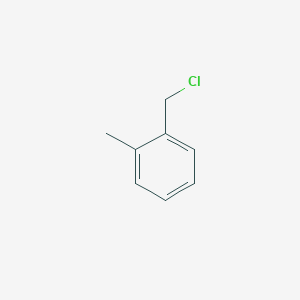

The synthesis of compounds similar to 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate often involves multi-step organic reactions that include esterification, alkoxylation, and benzylation steps. For instance, synthesis methods might incorporate palladium(0)-catalyzed reactions, employing strategies such as tandem allylic substitution to yield structurally related compounds with varied substituents, indicating the versatility and complexity of synthetic approaches in this domain (Massacret et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds like 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate is characterized using techniques such as X-ray crystallography, which provides insights into their crystal structure, molecular geometry, and intermolecular interactions. Single-crystal X-ray diffraction analysis reveals detailed structural information, including bond lengths, angles, and the spatial arrangement of atoms, essential for understanding the compound's reactivity and properties (Moser et al., 2005).

Chemical Reactions and Properties

Chemical properties of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate derivatives involve reactions influenced by the presence of methoxy and benzoate groups. These groups can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to their electron-donating and withdrawing characteristics. The compound's reactivity is further explored through DFT calculations and photophysical studies to understand its electronic structure and potential in biological applications (Jayaraj & Desikan, 2020).

Physical Properties Analysis

The physical properties of such compounds are closely related to their molecular structure. For example, the presence of the methoxyphenyl and butenyloxy benzoate groups impacts the compound's melting and boiling points, solubility in various solvents, and optical properties. These properties are crucial for determining the compound's suitability for specific applications, including its role in forming liquid crystalline phases and its potential use in optoelectronic devices (Matsunaga et al., 1990).

Chemical Properties Analysis

The chemical properties of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate derivatives encompass a wide range of reactivities due to their structural features. The electron-donating methoxy group and the electron-withdrawing benzoate ester influence its chemical stability, reactivity towards acids and bases, and participation in catalytic cycles. These attributes are significant when considering the compound for synthetic applications, where its reactivity can be tailored to achieve specific transformations (Sivakumar et al., 2010).

科学的研究の応用

-

Stimuli-responsive Liquid Crystal Elastomers for Dynamic Cell Culture

- Application : This compound is used in the creation of stimuli-responsive liquid crystal elastomers (LCEs) for dynamic cell culture. These LCEs can potentially provide cells and tissues with desirable properties for regenerative therapies .

- Method : The compound is dissolved in anhydrous toluene along with other materials, and a platinum catalyst is added. The reaction mixture undergoes certain processes to form the LCE .

- Results : The LCEs exhibit reversible shape changes in response to cyclic heating. When immersed in an aqueous medium on top of resistive heaters, shape changes are fast, reversible, and produce minimal temperature changes in the surroundings .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(4-methoxyphenyl) 4-but-3-enoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-4-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(20-2)10-12-17/h3,5-12H,1,4,13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPLNUIZUUBDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227291 | |

| Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |

CAS RN |

76487-56-4 | |

| Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076487564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)